4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium
Description
Properties
CAS No. |
200803-10-7 |
|---|---|
Molecular Formula |
C11H23N2+ |
Molecular Weight |
183.31 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-di(propan-2-yl)-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C11H22N2/c1-8(2)12-7-13(9(3)4)11(6)10(12)5/h8-9H,7H2,1-6H3/p+1 |
InChI Key |
YRTHLWRYFMFPCC-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(N(C[NH+]1C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Imidazole Derivatives
One prevalent method involves the reaction of imidazole derivatives with appropriate alkylating agents. The general reaction scheme can be summarized as follows:
Starting Materials : Imidazole or its derivatives.
Alkylation : The imidazole is treated with diisopropylamine or similar compounds under basic conditions.
Formation of the Imidazolium Salt : The reaction typically proceeds via nucleophilic substitution, leading to the formation of the imidazolium salt.
This method has been shown to yield good results with moderate to high yields depending on the specific conditions employed (temperature, solvent choice).
One-Pot Synthesis
A more efficient approach involves a one-pot synthesis that combines multiple steps into a single reaction vessel:
Reagents : An appropriate imidazole derivative, diisopropylamine, and a suitable alkylating agent are combined.
Reaction Conditions : The mixture is stirred under reflux conditions in a solvent such as tetrahydrofuran or dimethylformamide.
Purification : After completion, the product can be purified using standard techniques such as recrystallization or chromatography.
This method simplifies the synthesis process and has been reported to achieve yields in the range of 70% to 90%.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions:
Setup : A mixture of imidazole derivatives and alkylating agents is placed in a microwave reactor.
Conditions : The reaction is conducted under microwave irradiation for a specified time.
Benefits : This method significantly reduces reaction times and enhances yields due to improved energy transfer within the reaction mixture.
Reports indicate that microwave-assisted methods can achieve yields exceeding 85% while reducing reaction times from hours to minutes.
Use of Ionic Liquids
Another innovative approach involves using ionic liquids as solvents or catalysts:
Ionic Liquid Selection : Choose an appropriate ionic liquid that can stabilize intermediates during the reaction.
Reaction Setup : Combine imidazole derivatives with alkylating agents in the ionic liquid medium.
Advantages : This method often leads to cleaner reactions with minimal side products and can enhance yield due to better solvation of reactants.
Research has shown that this method can yield products with purities above 90%.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method discussed above:
| Method | Yield Range (%) | Reaction Time | Advantages | Disadvantages |
|---|---|---|---|---|
| Reaction of Imidazole Derivatives | 60 - 80 | Moderate | Established method | May require multiple steps |
| One-Pot Synthesis | 70 - 90 | Short | Simplifies synthesis | Requires careful optimization |
| Microwave-Assisted Synthesis | 85 - 95 | Very Short | Fast and efficient | Equipment cost |
| Use of Ionic Liquids | 80 - 90 | Moderate | Cleaner reactions | Potentially higher costs for solvents |
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazolium salts.
Scientific Research Applications
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of microbial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 4,5-dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium lies in its combination of methyl , isopropyl , and dihydro moieties. Key comparisons with analogous compounds include:
Physicochemical Properties
- Melting Points :
Biological Activity
4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium is a synthetic organic compound classified as an imidazolium salt. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.
| Property | Value |
|---|---|
| CAS No. | 200803-10-7 |
| Molecular Formula | C11H23N2+ |
| Molecular Weight | 183.31 g/mol |
| IUPAC Name | 4,5-dimethyl-1,3-di(propan-2-yl)-1H-imidazol-1-ium |
| InChI Key | YRTHLWRYFMFPCC-UHFFFAOYSA-O |
The synthesis of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium typically involves the alkylation of 4,5-dimethylimidazole with isopropyl halides in the presence of a base under controlled conditions. The reaction is often conducted in organic solvents like acetonitrile at elevated temperatures to ensure complete conversion .
The mechanism of action for this compound primarily involves its interaction with microbial cell membranes and metabolic pathways. It disrupts cell membrane integrity and interferes with essential metabolic processes in microorganisms .
Antimicrobial Properties
Research indicates that 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium exhibits significant antimicrobial activity against various bacterial strains. In comparative studies:
- Minimum Inhibitory Concentration (MIC) values were determined against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated MIC values ranging from 8 to 32 µg/mL .
Antifungal Properties
The compound also shows potential antifungal activity. In studies involving Candida albicans and Aspergillus niger, it exhibited moderate antifungal effects with MIC values around 64 µg/mL .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 4,5-Dimethyl-1,3-di(propan-2-yl)-2,3-dihydro-1H-imidazol-1-ium, it is beneficial to compare it with other related imidazolium salts:
| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| 4,5-Dimethylimidazolium bromide | 16 | 32 |
| 1,3-Di(propan-2-yl)imidazolium chloride | 32 | 64 |
| 4,5-Dimethyl-1,3-di(propan-2-yl)-2H-imidazolium | 8 | 64 |
This table illustrates that the compound exhibits superior antimicrobial activity compared to its analogs.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of imidazolium salts showed enhanced antibacterial properties when modified with alkyl groups. The tested compound outperformed traditional antibiotics in terms of efficacy against resistant strains .
- Antifungal Activity Assessment : Research conducted on various imidazolium derivatives indicated that those with specific substitutions exhibited significant antifungal properties. The tested compound was among those that demonstrated a promising profile against fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
